1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

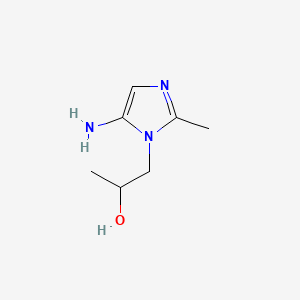

“1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol” is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 . It is categorized under miscellaneous compounds .

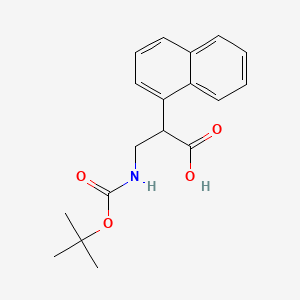

Molecular Structure Analysis

The molecular structure of “1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a propanol group . The compound has a complexity of 131 .Physical And Chemical Properties Analysis

The compound “1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol” has a molecular weight of 155.2 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a topological polar surface area of 64.1Ų .Wissenschaftliche Forschungsanwendungen

Inhibition of Interleukin-5

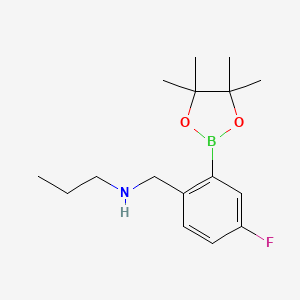

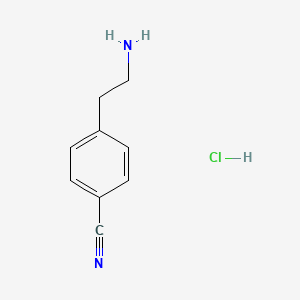

1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol analogs have shown significant activity as interleukin-5 inhibitors. These compounds, particularly the hydroxyethylaminomethylbenzimidazole analogs, demonstrate potent inhibitory effects on IL-5 using cell lines like pro-B Y16. The structure-activity relationship (SAR) studies indicate that the hydroxyethylaminomethyl group and hydrophobic substituents are crucial for this inhibitory activity (Boggu et al., 2019).

Catalytic Applications in Hydrogenation

These compounds have been used in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, which exhibit excellent catalytic performance in the transfer hydrogenation of various ketones. They show high efficiency in converting ketones to alcohols, with conversions up to 99% (Aydemir et al., 2014).

Synthesis and Investigation in Propellants

This class of compounds has been explored in the synthesis of 1,3-Bis(5-nitraminotetrazol-1-yl) propan-2-ol, which is used in the study of metal and nitrogen-rich propellants. These compounds are key in developing new types of energetic materials (Klapötke et al., 2017).

Multipotent Chaperone Discovery

Research has identified these compounds as multipotent chaperones with inhibitory effects on various biological processes such as the proliferation of prion, cancer, and influenza virus. This discovery underlines their potential as therapeutic agents targeting multiple diseases (Yamashita et al., 2020).

Antifungal Activity

The synthesis of new isoxazoles and dihydroisoxazoles that include this chemical structure has shown promising antifungal activity. These compounds are effective against a range of fungal species, including Candida albicans and Aspergillus fumigatus, highlighting their potential in antifungal therapies (Chevreuil et al., 2007).

Wirkmechanismus

Target of Action

The compound “1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol” is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities .

Eigenschaften

IUPAC Name |

1-(5-amino-2-methylimidazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5(11)4-10-6(2)9-3-7(10)8/h3,5,11H,4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFIBQVZLQFZSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)